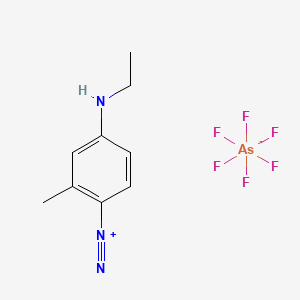

Benzenediazonium, 4-(ethylamino)-2-methyl-, hexafluoroarsenate(1-)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Benzenediazonium, 4-(ethylamino)-2-methyl-, hexafluoroarsenate(1-) is a diazonium salt, a class of organic compounds characterized by the presence of a diazonium group (-N₂⁺) attached to a benzene ring. These compounds are known for their versatility in organic synthesis, particularly in the formation of azo compounds and various substitution reactions .

Preparation Methods

The synthesis of benzenediazonium, 4-(ethylamino)-2-methyl-, hexafluoroarsenate(1-) typically involves the diazotization of an aromatic amine. The process begins with the reaction of 4-(ethylamino)-2-methylaniline with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) at low temperatures. The resulting diazonium salt is then treated with hexafluoroarsenic acid to form the desired product .

Chemical Reactions Analysis

Benzenediazonium, 4-(ethylamino)-2-methyl-, hexafluoroarsenate(1-) undergoes several types of chemical reactions:

Substitution Reactions: The diazonium group can be replaced by various nucleophiles, such as halides, hydroxides, and cyanides, through Sandmeyer reactions.

Coupling Reactions: The compound can react with phenols or aromatic amines to form azo compounds, which are characterized by the presence of a nitrogen-nitrogen double bond linking two aromatic rings.

Reduction Reactions: The diazonium group can be reduced to form the corresponding aryl amine.

Scientific Research Applications

Benzenediazonium, 4-(ethylamino)-2-methyl-, hexafluoroarsenate(1-) has several applications in scientific research:

Synthetic Dyes: It is used in the synthesis of azo dyes, which are widely employed in the textile industry for coloring fabrics.

Organic Synthesis: The compound serves as an intermediate in the synthesis of various aromatic compounds through substitution and coupling reactions.

Biological Studies: Diazonium salts are used in biological research to modify biomolecules and study their interactions.

Mechanism of Action

The mechanism of action of benzenediazonium, 4-(ethylamino)-2-methyl-, hexafluoroarsenate(1-) involves the formation of a highly reactive diazonium ion. This ion can undergo various reactions, such as nucleophilic substitution and coupling, to form new compounds. The diazonium group acts as a good leaving group, facilitating these transformations .

Comparison with Similar Compounds

Similar compounds to benzenediazonium, 4-(ethylamino)-2-methyl-, hexafluoroarsenate(1-) include other diazonium salts, such as benzenediazonium chloride and benzenediazonium tetrafluoroborate. These compounds share similar reactivity patterns but differ in their counterions, which can influence their solubility and stability . The hexafluoroarsenate(1-) counterion in benzenediazonium, 4-(ethylamino)-2-methyl-, hexafluoroarsenate(1-) provides unique properties, such as enhanced stability and reactivity in certain reactions .

Biological Activity

Benzenediazonium, 4-(ethylamino)-2-methyl-, hexafluoroarsenate(1-) is a diazonium salt that possesses significant biological activity. This compound is characterized by its unique chemical structure and its potential implications in various biological systems, particularly in relation to its reactivity and toxicity.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

- Chemical Formula : C9H10N2F6As

- Molecular Weight : 303.14 g/mol

Structural Features

- Diazonium Group : The presence of the diazonium group (-N₂⁺) contributes to the compound's reactivity, allowing it to participate in electrophilic substitution reactions.

- Hexafluoroarsenate : The hexafluoroarsenate anion (AsF₆⁻) is known for its strong oxidizing properties, which can influence the biological activity of the compound.

The biological activity of benzenediazonium compounds generally involves:

- Electrophilic Attack : The diazonium group can act as an electrophile, reacting with nucleophiles in biological systems, including DNA and proteins.

- Carcinogenic Potential : Research indicates that some diazonium salts may exhibit carcinogenic properties due to their ability to form reactive intermediates that can modify cellular macromolecules.

Toxicological Profile

The toxicological effects of benzenediazonium, 4-(ethylamino)-2-methyl-, hexafluoroarsenate(1-) include:

- Cytotoxicity : Studies have shown that exposure to diazonium salts can lead to cytotoxic effects in various cell lines.

- Genotoxicity : There is evidence suggesting that these compounds may induce DNA damage, leading to mutations and potentially cancer.

Case Studies

- Study on Carcinogenicity : A study published in ResearchGate investigated the carcinogenic potential of related diazonium compounds. It was found that these compounds could induce tumor formation in laboratory models, highlighting their risk as carcinogens .

- Toxicological Assessment : An assessment conducted by ECHA reported various toxicological endpoints for arsenic compounds, including those related to benzenediazonium derivatives. The findings indicated significant health risks associated with prolonged exposure .

Table 1: Biological Activity Summary

| Endpoint | Observation | Reference |

|---|---|---|

| Cytotoxicity | Induces cell death in vitro | |

| Genotoxicity | DNA damage observed | |

| Carcinogenic Potential | Tumor formation in animal models |

| Property | Value |

|---|---|

| Molecular Weight | 303.14 g/mol |

| Solubility | Soluble in polar solvents |

| Stability | Sensitive to heat and light |

Properties

CAS No. |

63217-32-3 |

|---|---|

Molecular Formula |

C9H12AsF6N3 |

Molecular Weight |

351.12 g/mol |

IUPAC Name |

4-(ethylamino)-2-methylbenzenediazonium;hexafluoroarsenic(1-) |

InChI |

InChI=1S/C9H12N3.AsF6/c1-3-11-8-4-5-9(12-10)7(2)6-8;2-1(3,4,5,6)7/h4-6,11H,3H2,1-2H3;/q+1;-1 |

InChI Key |

QWLTXZPSHLRSTG-UHFFFAOYSA-N |

Canonical SMILES |

CCNC1=CC(=C(C=C1)[N+]#N)C.F[As-](F)(F)(F)(F)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.